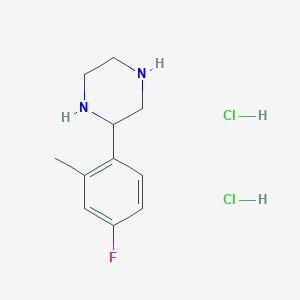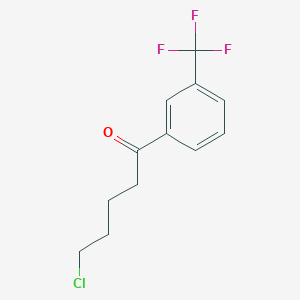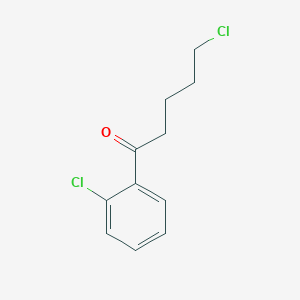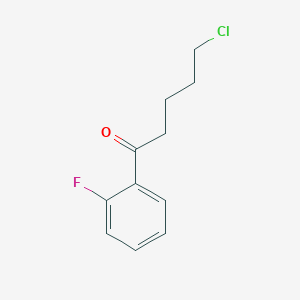![molecular formula C13H15N3O5 B1322251 Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 950275-72-6](/img/structure/B1322251.png)
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is a compound that falls within the category of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multicomponent reactions. For instance, ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives were synthesized through reactions of ethyl 3-aryl-2-benzoylpropenoates with guanidine and N-alkyl(or benzyl)guanidines . Similarly, a multicomponent reaction involving ethyl 3-aminocrotonate, phenyl isothiocyanates, and 2,2-dichloroacetyl chloride was used to synthesize Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate under mild conditions . These methods demonstrate the versatility and complexity of synthesizing pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using spectroscopic methods and X-ray diffraction crystallography. For example, the crystal structure of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined by X-ray diffraction, and its molecular geometry was calculated using density functional theory (DFT) . Similarly, the crystal structure of Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by various substituents on the pyrimidine ring. For instance, the presence of a trifluoromethyl group in ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate showed inhibition of AP-1 and NF-kappaB mediated transcriptional activation . This indicates that specific functional groups on the pyrimidine ring can significantly impact the chemical reactivity and biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be characterized by various spectroscopic techniques and theoretical calculations. For example, the vibrational frequencies and NMR chemical shifts for Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate were calculated using DFT, which agreed well with the experimental data . The binding energy of intermolecular interactions and the local reactivity descriptors such as Fukui functions were analyzed for ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into the reactive sites within the molecule . These analyses are crucial for understanding the stability and reactivity of pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate and its derivatives have shown promise in antitumor research. Studies have found that certain pyrido[2,3-d]pyrimidine derivatives exhibit significant in vitro and in vivo antitumor activities. For instance, a compound synthesized from the key intermediate 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide demonstrated potent antitumor activity against Ehrlich ascites carcinoma in mice (Gineinah, Nasr, Badr, & El-Husseiny, 2013).
Antibacterial and Antifungal Properties
Derivatives of this compound have been explored for their antibacterial and antifungal properties. A study on ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate derivatives reported their potential as antibacterial, antifungal, and antitumor agents (Shanmugasundaram et al., 2011).
Synthesis and Characterization of Derivatives
Numerous studies focus on the synthesis and structural characterization of ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate derivatives. These works provide essential insights into the chemical nature and potential applications of these compounds in various fields, including medicinal chemistry and pharmaceuticals (Ahmed, 2002).
Antiallergenic Activity
Some derivatives of this compound have been tested for antiallergenic activity, with certain esters and salts exhibiting oral activity in rat models. This suggests potential applications in the development of new antiallergy medications (Temple et al., 1979).
Catalytic Synthesis
Recent advancements include the use of ionic liquids as catalysts for synthesizing pyrimidine derivatives. This approach offers more efficient, environmentally friendly alternatives to traditional synthesis methods, opening new pathways in green chemistry (Cahyana, Liandi, & Anwar, 2022).
Eigenschaften
IUPAC Name |
ethyl 1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-5-21-12(19)7-6-8(17)14(2)10-9(7)11(18)16(4)13(20)15(10)3/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDFQAJKGTZAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(C2=C1C(=O)N(C(=O)N2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)


![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)




